Cas no 1265634-97-6 (5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one)

5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound featuring a fused pyrido-pyrimidinone scaffold with a chloro substituent at the 5-position and a phenyl group at the 3-position. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as a building block for biologically active molecules. The dihydropyrimidinone core is known for its versatility in drug discovery, often serving as a key pharmacophore. The chloro and phenyl substituents enhance its suitability for further functionalization, enabling precise modifications for target-specific applications. Its well-defined synthetic route and stability under standard conditions make it a reliable intermediate for research and development purposes.
5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one structure
1265634-97-6 structure
商品名:5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
CAS番号:1265634-97-6
MF:C13H10ClN3O
メガワット:259.691001415253
CID:2107738

5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one 化学的及び物理的性質

名前と識別子

    • 5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
    • Pyrido[2,3-d]pyrimidin-2(1H)-one, 5-chloro-3,4-dihydro-3-phenyl-
    • 5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
    • インチ: 1S/C13H10ClN3O/c14-11-6-7-15-12-10(11)8-17(13(18)16-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,18)
    • InChIKey: ZQIUKEJBRYECGU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=NC2=C1CN(C(N2)=O)C1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 319
  • トポロジー分子極性表面積: 45.2

5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203809-5g
5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
1265634-97-6 98%
5g
¥26617.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203809-1g
5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
1265634-97-6 98%
1g
¥15506.00 2024-08-09

5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one 関連文献

5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-oneに関する追加情報

5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: A Versatile Scaffold for Drug Discovery

5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1265634-97-6) represents a novel class of pyrido[2,3-d]pyrimidinone derivatives with potential applications in antiviral, antitumor, and anti-inflammatory therapies. This compound is characterized by its unique 3,4-dihydro ring system, which provides structural flexibility and functional diversity. Recent studies have highlighted the pyrido[2,3-d]pyrimidinone scaffold as a promising platform for developing small molecule therapeutics targeting multiple disease pathways.

The 5-Chloro-3-phenyl substituents in this molecule play a critical role in modulating its bioavailability and selectivity. The phenyl group contributes to aromatic interactions with biological targets, while the chlorine atom enhances metabolic stability and lipophilicity. These structural features make 5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one a valuable candidate for drug design and targeted therapy. Researchers have also explored the 3,4-dihydro ring's ability to form hydrogen bonds with key residues in enzyme active sites, further expanding its pharmacological potential.

Recent breakthroughs in drug discovery have underscored the importance of pyrido[2,3-d]pyrimidinone derivatives in combating RNA viruses and cancer-related pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one exhibits potent antiviral activity against SARS-CoV-2, with an EC50 value of 0.8 µM. This finding highlights the compound's potential as a viral replication inhibitor and its relevance to antiviral drug development. The 3,4-dihydro ring system is believed to interfere with the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.

In the context of cancer research, 5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has shown promising anti-proliferative effects against breast cancer and lung adenocarcinoma cell lines. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound induces apoptosis in HER2-positive breast cancer cells through the modulation of PI3K/AKT/mTOR signaling pathways. The phenyl group's ability to interact with HER2 receptor domains likely contributes to this anti-tumor activity. These findings position 5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one as a potential targeted therapy for HER2-driven cancers.

The pyrido[2,3-d]pyrimidinone scaffold's versatility extends to anti-inflammatory applications. A 2023 preclinical study in European Journal of Medicinal Chemistry revealed that 5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one effectively suppresses NF-κB activation in inflammatory models. This compound's ability to inhibit NF-κB signaling suggests its potential for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The 3,4-dihydro ring's interaction with IKKβ kinase is a key mechanism underlying its anti-inflammatory properties.

The synthesis of 5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves a multi-step condensation reaction between pyridine-2,3-dicarbonitrile and phenylacetic acid derivatives. A 2021 study in Organic & Biomolecular Chemistry optimized this process using microwave-assisted synthesis, achieving a 78% yield in just 30 minutes. The 3,4-dihydro ring formation is facilitated by catalytic hydrogenation, ensuring the compound's stereochemical purity. This synthetic approach offers a scalable method for drug manufacturing and clinical trials.

Pharmacokinetic studies on 5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one indicate favorable absorption, distribution, and metabolism profiles. The chlorine substituent enhances lipophilicity, improving the compound's blood-brain barrier penetration. This property is particularly relevant for neurodegenerative diseases where central nervous system targeting is crucial. The phenyl group's hydrophobicity also contributes to the compound's plasma half-life, reducing the frequency of dosing requirements.

Current research is focused on structure-activity relationship (SAR) analysis to further refine the 5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffold. Modifications to the phenyl ring, such as the introduction of fluoro or methoxy groups, have been shown to enhance selectivity against target enzymes while minimizing off-target effects. These structure-based optimizations are critical for advancing this compound into preclinical and clinical development phases.

In conclusion, 5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one represents a significant advancement in drug discovery due to its versatile scaffold, multi-targeting potential, and favorable pharmacokinetic properties. Ongoing studies continue to explore its applications in viral infections, cancer, and inflammatory diseases, with the potential to impact global health and therapeutic innovation.

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